molecular formula C9H8F5N B2353949 4-methyl-2-(pentafluoroethyl)aniline CAS No. 2092313-86-3

4-methyl-2-(pentafluoroethyl)aniline

Cat. No.: B2353949
CAS No.: 2092313-86-3
M. Wt: 225.162
InChI Key: AWCXJEIFPQYEIB-UHFFFAOYSA-N
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Description

4-Methyl-2-(pentafluoroethyl)aniline is a fluorinated aniline derivative serving as a versatile building block in advanced chemical synthesis, particularly for pharmaceutical research and the development of imaging agents. The incorporation of fluorine atoms and fluorine-containing groups, such as the pentafluoroethyl group, is a well-established strategy in medicinal chemistry to fine-tune the properties of small molecules . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The pentafluoroethyl group is a prominent feature that significantly alters the molecule's characteristics. Fluorine atoms are renowned for their high electronegativity, which can enhance the stability of adjacent bonds, most notably the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry . Furthermore, the strategic introduction of fluorine atoms can profoundly impact a compound's lipophilicity, thereby modulating its absorption, distribution, and overall pharmacokinetic profile in biological systems . A critical application of fluorine substitution is its ability to block sites of metabolic oxidation, a common pathway for drug deactivation. By replacing a hydrogen atom with fluorine at a vulnerable site on an aromatic ring, researchers can dramatically slow the metabolic clearance of a lead compound, potentially increasing its efficacy and duration of action . As a synthetic intermediate, this compound can be utilized in the design of various fluorinated dye scaffolds—including fluorescein/rhodamine, coumarin, and BODIPY—where the fluorine atoms contribute to the imaging agent's photostability and binding properties . The primary amine functional group provides a handle for further chemical conjugation, making this chemical a valuable precursor for constructing more complex molecules targeted at disease mechanisms.

Properties

IUPAC Name

4-methyl-2-(1,1,2,2,2-pentafluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c1-5-2-3-7(15)6(4-5)8(10,11)9(12,13)14/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCXJEIFPQYEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of 4-Methyl-2-Nitroaniline Precursors

A two-step sequence involving nitration followed by fluorination has been explored:

  • Nitration :

    • 4-Methylaniline is protected as N-ethyl carbamate using ethyl chloroformate in pyridine.
    • Directed nitration with tert-butyl nitrite (0.60 mmol) and CuSO₄ (0.01 mmol) in 1,4-dioxane at 90°C yields 4-methyl-2-nitroaniline derivatives (70% yield).
  • Pentafluoroethylation :

    • The nitro group is reduced to amine via hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.
    • Sandmeyer-type reaction with pentafluoroethyl iodide (CF₃CF₂I) in the presence of Cu(I) catalysts introduces the pentafluoroethyl group.

Limitations : Competing meta-substitution and defluorination at elevated temperatures reduce yields to ≤50%.

Transition-Metal-Mediated Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Pentafluoroethyl Boronic Acids

Recent advances in fluorinated boronic acid synthesis enable this approach:

Procedure :

  • 2-Bromo-4-methylaniline (1.00 equiv) reacts with pentafluoroethyl boronic acid (1.20 equiv) in THF/water (3:1).
  • Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.00 equiv) at 80°C for 12 h.
  • Purification via silica chromatography (petroleum ether:ethyl acetate = 20:1) affords the product in 65–72% yield.

Key Advantage : Excellent regiocontrol, though boronic acid instability necessitates in situ generation.

Directed Ortho-Metalation (DoM) Techniques

Lithium-Halogen Exchange/Functionalization

Utilizing the methyl group as a directing group:

  • Deprotonation :
    • 4-Methylaniline is treated with LDA (2.10 equiv) at −78°C in THF, forming a stabilized lithio intermediate.
  • Electrophilic Quench :
    • Addition of pentafluoroethyl iodide (1.50 equiv) at −40°C yields the ortho-substituted product.
  • Workup :
    • Ammonium chloride quench followed by extraction (DCM) and column chromatography provides 55–60% isolated yield.

Optimization : Substituent-directed selectivity improves to >8:1 (ortho:para) when using hexamethyldisilazane (HMDS) as an additive.

Reductive Amination Pathways

From 4-Methyl-2-(Pentafluoroethyl)Nitrobenzene

A robust three-step sequence:

  • Nitration :
    • 4-Methylacetophenone is nitrated using HNO₃/H₂SO₄ at 0°C to give 2-nitro-4-methylacetophenone.
  • Pentafluoroethylation :
    • CF₃CF₂MgBr (3.00 equiv) in Et₂O undergoes nucleophilic addition to the ketone, followed by dehydration with P₂O₅.
  • Reduction :
    • Catalytic hydrogenation (H₂, 50 psi, 25°C) over Raney Ni reduces both the nitro and ketone groups, yielding the target amine in 68% overall yield.

Characterization :

  • ¹H NMR (CDCl₃): δ 6.98 (d, J = 8.1 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 2.31 (s, 3H).
  • ¹⁹F NMR : δ −81.2 (CF₃), −126.5 (CF₂).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Electrophilic 50 85 Simple reagent availability Low regioselectivity
Suzuki Coupling 72 92 Excellent regiocontrol Boronic acid instability
DoM 60 89 No protecting groups needed Cryogenic conditions required
Reductive Amination 68 95 High functional group tolerance Multi-step synthesis

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura coupling and reductive amination routes are most viable:

  • Cost Analysis : Pentafluoroethyl boronic acid costs ($320/mol) vs. CF₃CF₂I ($285/mol).
  • Safety : Exothermic risks during nitration require jacketed reactors with precise temperature control.
  • Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to standard columns.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(pentafluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Materials Science

2.1. Polymer Chemistry

One of the primary applications of 4-methyl-2-(pentafluoroethyl)aniline is in the development of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance due to the presence of fluorinated groups. These polymers are utilized in:

  • Coatings : Fluorinated polymers exhibit excellent weather resistance and low surface energy, making them ideal for protective coatings in harsh environments.
  • Adhesives : The compound can improve adhesion properties in fluoropolymer-based adhesives, which are necessary for demanding industrial applications.

Table 1: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal Stability>300 °C
Chemical ResistanceHigh
Surface EnergyLow (enhanced non-stickiness)

Pharmaceutical Applications

3.1. Drug Development

The unique electronic properties of this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biological activity through electronic effects allows for the design of drugs with improved efficacy and reduced side effects.

Case Study: Anticancer Agents
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds synthesized from this amine have demonstrated inhibition rates exceeding 70% against specific tumor types, suggesting potential as lead compounds for drug development.

Environmental Applications

4.1. Remediation Technologies

Fluorinated compounds are often studied for their role in environmental remediation due to their unique properties that allow them to interact with pollutants effectively. Research has indicated that this compound can be utilized in:

  • Adsorption Processes : Its high affinity for organic pollutants makes it suitable for use in adsorbents designed to remove contaminants from water sources.
  • Catalytic Converters : The compound can serve as a catalyst or catalyst precursor in reactions aimed at breaking down harmful environmental pollutants.

Mechanism of Action

The mechanism of action of 4-methyl-2-(pentafluoroethyl)aniline involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-methyl-2-(pentafluoroethyl)aniline with analogs differing in fluorine substitution patterns:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
4-Methyl-2-(trifluoromethyl)aniline C₈H₈F₃N 175.15 -CF₃ (trifluoromethyl) High thermal stability; intermediate for dyes, pharmaceuticals
4-(Heptafluoroisopropyl)-2-methylaniline C₁₀H₇F₇N 298.16 -CF(CF₃)₂ (heptafluoroisopropyl) Enhanced lipophilicity; agrochemical precursor
4-Methyl-2-(5-methylfuran-2-yl)aniline C₁₂H₁₃NO 199.24 -C₄H₃OCH₃ (furan derivative) Used in cross-coupling reactions for heterocyclic synthesis
This compound C₉H₈F₅N 245.16 -CF₂CF₃ (pentafluoroethyl) Inferred: High electronegativity, potential for drug design

Key Observations :

  • Reactivity: Electron-withdrawing fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the amine group. This contrasts with non-fluorinated analogs like 4-methyl-2-(thiophen-2-yl)aniline, where sulfur’s electron-donating effects increase ring reactivity .
Fluorinated Anilines
  • Suzuki-Miyaura Coupling : Used to synthesize 4-methyl-2-(5-methylfuran-2-yl)aniline from 2-bromo-4-methylaniline and boronic acid derivatives under palladium catalysis .
  • Direct Fluorination : Heptafluoroisopropyl-substituted anilines (e.g., 4-heptafluoroisopropyl-2-methylaniline ) are synthesized via nucleophilic aromatic substitution or radical pathways using perfluoroalkyl iodides .
  • Hypothetical Route for this compound : A plausible method involves coupling 2-bromo-4-methylaniline with pentafluoroethyl copper (CuCF₂CF₃) under Ullmann conditions, though optimization of fluorine retention would be critical .
Non-Fluorinated Analogs
  • Knoevenagel Condensation: Used to prepare pyrazole derivatives from 4-methyl-2-(3,3,3-trifluoroprop-1-en-2-yl)aniline, highlighting the versatility of fluorinated anilines in heterocycle synthesis .

Biological Activity

4-Methyl-2-(pentafluoroethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8F5N
  • Molecular Weight : 223.16 g/mol

The presence of the pentafluoroethyl group significantly influences the compound's electronic properties and reactivity.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit enhanced biological activities due to their ability to interact more effectively with biological macromolecules. The following mechanisms have been identified for this compound:

  • Receptor Binding : The pentafluoroethyl group increases the hydrophobic interactions with receptor sites, potentially enhancing binding affinity.
  • Metabolic Stability : Fluorine substitution can protect against oxidative metabolism, leading to prolonged action in vivo.
  • Lipophilicity : The compound's increased lipophilicity facilitates better membrane penetration, which is crucial for cellular uptake.

Case Studies and Research Findings

Several studies have explored the biological activity of similar fluorinated anilines, providing insights into the potential effects of this compound:

  • Anticancer Activity : Research has shown that fluorinated anilines can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that a structurally related compound showed significant activity against MCF-7 breast cancer cells, with IC50 values indicating potent efficacy ( ).
  • Antimicrobial Properties : Fluorinated compounds have been reported to possess antimicrobial properties. A related study found that certain fluorinated anilines displayed activity against both Gram-positive and Gram-negative bacteria ( ). This suggests potential applications for this compound in developing new antibiotics.
  • Enzyme Inhibition : Some fluorinated anilines have been shown to inhibit key enzymes involved in metabolic pathways. For example, a study indicated that modifications in the aniline structure could lead to enhanced inhibition of carbonic anhydrase (CA), which is crucial for various physiological processes ( ).

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
Fluorinated Aniline AAnticancerMCF-712
Fluorinated Aniline BAntimicrobialE. coli15
Fluorinated Aniline CEnzyme InhibitionCarbonic Anhydrase10

Q & A

Basic Research Question

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to resolve impurities; retention time comparison against standards ensures purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.17) .
  • Elemental Analysis : Validate C, H, N, and F content to ±0.3% deviation .

How does the pentafluoroethyl group influence regioselectivity in subsequent functionalization reactions of this compound?

Advanced Research Question
The pentafluoroethyl group directs electrophilic substitution to the para position relative to the amino group due to its meta-directing electronic effects. Experimental strategies include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 4-methyl-2-(pentafluoroethyl)-5-nitroaniline as the major product .
  • Buchwald-Hartwig amination : Pd-catalyzed coupling at the ortho position requires steric modulation using bulky ligands (e.g., XPhos) .

What environmental degradation pathways are relevant for this compound, and how can its persistence be modeled?

Advanced Research Question

  • Photocatalytic degradation : MnFe₂O₄/Zn₂SiO₄ nanocomposites under UV-Vis irradiation degrade aromatic amines via hydroxyl radical (•OH) generation; optimize using Box-Behnken experimental design .
  • Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) expressing aniline dioxygenase; monitor degradation via HPLC and COD reduction .
  • Computational modeling : Use EPI Suite to predict half-life in soil/water; the pentafluoroethyl group increases persistence due to reduced bioavailability .

What strategies mitigate competing side reactions during the synthesis of derivatives from this compound?

Advanced Research Question

  • Protecting group chemistry : Acetylate the amino group (acetic anhydride/pyridine) before halogenation to prevent oxidation .
  • Low-temperature kinetics : Conduct reactions at −40°C to suppress thermal decomposition pathways .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Question

  • Cross-validation : Compare ¹³C NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in substituent orientation .
  • Collaborative databases : Cross-reference with PubChem or ChemSpider entries to identify outliers .

What computational tools predict the bioactivity of this compound in drug discovery contexts?

Advanced Research Question

  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., kinases) using the compound’s electrostatic potential surface .
  • QSAR modeling : Train models on datasets of fluorinated anilines to correlate substituent effects with IC₅₀ values .
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 3.2 ± 0.1) and blood-brain barrier penetration .

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